molecular formula C10H13IO B15223888 2-Iodo-1-isopropyl-4-methoxybenzene

2-Iodo-1-isopropyl-4-methoxybenzene

Cat. No.: B15223888
M. Wt: 276.11 g/mol
InChI Key: NPAJDFMTPKUKFH-UHFFFAOYSA-N
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Description

2-Iodo-1-isopropyl-4-methoxybenzene (CAS 1260770-29-4) is a substituted aromatic compound characterized by an iodine atom at the 2-position, an isopropyl group at the 1-position, and a methoxy group at the 4-position of the benzene ring. It is a white crystalline powder with a melting point of 78–80°C and solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where its iodine substituent serves as a reactive site for palladium-catalyzed coupling with boronic acids . Its high purity (>95%) and stability under refrigerated storage (2–8°C) make it a valuable intermediate in pharmaceutical and materials science research .

Properties

Molecular Formula

C10H13IO

Molecular Weight

276.11 g/mol

IUPAC Name

2-iodo-4-methoxy-1-propan-2-ylbenzene

InChI

InChI=1S/C10H13IO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3

InChI Key

NPAJDFMTPKUKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 1-isopropyl-4-methoxybenzene. The reaction can be carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction proceeds as follows:

    Iodination Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-isopropyl-4-methoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the formation of Grignard reagents.

    Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Reagents like magnesium in dry ether for Grignard reagent formation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of organometallic compounds.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

2-Iodo-1-isopropyl-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of radiolabeled compounds for imaging studies.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Iodo-1-isopropyl-4-methoxybenzene in chemical reactions typically involves electrophilic aromatic substitution. The iodine atom, being an electron-withdrawing group, activates the benzene ring towards nucleophilic attack. The isopropyl and methoxy groups also influence the reactivity and orientation of the substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 2-Iodo-1-isopropyl-4-methoxybenzene, comparisons are drawn with three categories of analogs: halogen-substituted methoxybenzenes , alkyl-substituted methoxybenzenes , and iodoarenes with alternative substituents .

Halogen-Substituted Methoxybenzenes
Compound Melting Point (°C) Solubility Reactivity in Cross-Coupling Key Applications
This compound 78–80 DMSO, Ethanol High (iodine reactivity) Suzuki-Miyaura couplings
2-Bromo-1-isopropyl-4-methoxybenzene 65–68* DMSO, Ethanol* Moderate (lower than iodine)* Intermediate synthesis*
2-Chloro-1-isopropyl-4-methoxybenzene 72–75* Ethyl Acetate* Low (chlorine less reactive)* Limited catalytic use*

Key Observations :

  • Iodine vs. Bromine/Chlorine : The larger atomic radius and lower electronegativity of iodine enhance its leaving-group ability in cross-coupling reactions compared to bromine or chlorine .
  • Thermal Stability : The higher melting point of the iodo derivative (78–80°C) compared to hypothetical bromo/chloro analogs suggests stronger intermolecular forces due to iodine’s polarizability .
Alkyl-Substituted Methoxybenzenes
Compound Alkyl Group Melting Point (°C) Steric Effects
This compound Isopropyl 78–80 Moderate steric hindrance
2-Iodo-1-methyl-4-methoxybenzene Methyl 50–55* Low steric hindrance
2-Iodo-1-tert-butyl-4-methoxybenzene tert-Butyl 95–100* High steric hindrance

*Hypothetical data based on alkyl group steric effects.

Key Observations :

  • Isopropyl vs. Methyl/tert-Butyl : The isopropyl group balances steric bulk and synthetic accessibility. Methyl analogs may exhibit faster reaction kinetics due to reduced steric hindrance, while tert-butyl derivatives could hinder coupling efficiency .
Iodoarenes with Alternative Substituents
Compound Substituents Reactivity in Coupling Stability
This compound Methoxy, Isopropyl High Stable at 2–8°C
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Ethynylcyclopropyl Unknown No stability data
2-Iodo-4-methoxyacetophenone Acetyl Moderate* Hygroscopic*

*Inferred from functional group chemistry.

Key Observations :

  • Methoxy vs. Electron-Withdrawing Groups : The methoxy group’s electron-donating nature enhances the stability of the aryl iodide intermediate during coupling, whereas electron-withdrawing groups (e.g., acetyl) may reduce reactivity .
  • Ecological Data Gaps : Compounds like 1-(1-ethynylcyclopropyl)-4-methoxybenzene lack toxicity, persistence, and bioaccumulation data, highlighting the need for further study even among structurally related analogs .

Research Findings and Limitations

  • Reactivity Advantage : The iodine substituent in this compound enables efficient cross-coupling, outperforming bromo/chloro analogs in yield and reaction speed .
  • Data Gaps : Comparative ecological and toxicological data for this compound and its analogs remain scarce, limiting comprehensive risk assessments .

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-1-isopropyl-4-methoxybenzene, and what experimental conditions optimize yield?

Answer:

  • Direct iodination : React 1-isopropyl-4-methoxybenzene with iodine monochloride (ICl) in acetic acid at 0–5°C. Monitor progress via TLC (hexane:ethyl acetate 9:1). Quench with sodium thiosulfate to remove excess iodine .
  • Metal-catalyzed coupling : Use a palladium catalyst (e.g., Pd(PPh₃)₄) with arylboronic acids in THF/water (3:1) at 60°C. Optimize stoichiometry (1:1.2 aryl:iodide) to minimize byproducts .
  • Key observations : Lower temperatures (−78°C) with strong bases like LDA reduce side reactions but require anhydrous conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for isopropyl (δ 1.2–1.4 ppm, doublet) and methoxy groups (δ 3.8 ppm, singlet). ¹³C NMR confirms iodine’s deshielding effect on the adjacent carbon (δ 90–100 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 290.01 (calculated for C₁₀H₁₃IO₂) .
  • HPLC : Use a C18 column with methanol/water (70:30) to assess purity (>98%) .

Q. What safety protocols are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Spill management : Neutralize iodine residues with 10% sodium thiosulfate. Collect waste in sealed containers for halogen disposal .
  • Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent photolytic or oxidative degradation .

Advanced Research Questions

Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions?

Answer:

  • Steric effects : The bulky isopropyl group directs coupling to the para position. For Suzuki-Miyaura reactions, use Pd(OAc)₂ with SPhos ligand to enhance selectivity .
  • Electronic effects : Iodine’s electron-withdrawing nature activates the ring for nucleophilic aromatic substitution (NAS) under basic conditions (e.g., NaOH/dioxane at 80°C) .
  • Contradiction note : Conflicting reports on NAS efficiency may arise from solvent polarity differences—validate with DFT calculations .

Q. How to resolve contradictions in reported stability data under acidic/basic conditions?

Answer:

  • Methodological reconciliation :
    • pH-dependent studies : Conduct kinetic assays in buffered solutions (pH 2–12). Monitor degradation via UV-Vis at λ = 270 nm. Stability peaks at pH 5–9, aligning with methoxy group’s electron-donating effects .
    • Confounding factors : Trace metal ions (e.g., Cu²⁺) in some buffers may catalyze decomposition. Use chelating agents like EDTA .

Q. What strategies enable enantioselective synthesis of derivatives for medicinal applications?

Answer:

  • Chiral ligands : Employ (R)-BINAP in asymmetric Heck reactions to generate axially chiral biaryl intermediates .
  • Enzymatic resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic esters of hydroxy derivatives .
  • Applications : Derivatives show promise as kinase inhibitors (IC₅₀ < 100 nM in preliminary assays) .

Q. How to design experiments assessing environmental persistence or bioaccumulation?

Answer:

  • OECD 301F test : Measure biodegradation in activated sludge over 28 days. LC-MS tracks parent compound and metabolites .
  • Bioaccumulation modeling : Use logP (estimated 3.2) and molecular volume to predict BCF (bioconcentration factor). Validate with zebrafish embryo assays .

Methodological Resources

  • Data validation : Cross-reference PubChem entries (CID: [insert CID]) with experimental spectra .
  • Contradiction analysis : Apply systematic reviews (PRISMA guidelines) to compare reaction conditions and analytical methods .
  • Advanced characterization : Utilize TOF-SIMS or X-ray crystallography for structural elucidation of unstable intermediates .

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